

Introduction: The Architect's Keystone in Peptide Synthesis

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Compound of Interest

Compound Name: *N*-Boc-Glycine ethyl ester

Cat. No.: B085118

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N-Boc-Glycine ethyl ester (CAS 14719-37-0) is a cornerstone reagent in the fields of synthetic organic and peptide chemistry.^{[1][2]} At its core, it is the simplest amino acid, glycine, strategically modified with two distinct protecting groups: a tert-butoxycarbonyl (Boc) group at the N-terminus and an ethyl ester at the C-terminus. This dual-protection architecture is not a matter of convenience but a fundamental design choice that grants chemists precise control over reactivity. The Boc group provides robust protection under a wide array of synthetic conditions yet is selectively labile to mild acids, while the ethyl ester shields the carboxylic acid and enhances solubility in common organic solvents.^[1] This guide offers a deep dive into the properties, synthesis, and critical applications of this versatile building block, providing researchers and drug development professionals with the technical insights required for its effective utilization.

Core Physicochemical & Spectroscopic Identity

Accurate identification and confirmation of purity are paramount in synthesis. The following data provides the essential physical constants and spectroscopic "fingerprints" for **N-Boc-Glycine ethyl ester**.

Physical and Chemical Properties

The compound is typically supplied as a colorless, oily liquid.^{[1][3]} Its properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	14719-37-0	[4] [5] [6]
Molecular Formula	C ₉ H ₁₇ NO ₄	[1] [4] [5]
Molecular Weight	203.24 g/mol	[1] [4] [6]
Appearance	Colorless to Almost Colorless Oily Liquid	[1] [3] [7] [8]
Boiling Point	97°C @ 0.7 mmHg	[9]
Density	~1.1 g/cm ³	[3]
Refractive Index	~1.435 - 1.440	[3] [9]
LogP	1.75	[3]
InChI Key	CNIBHMMDDXGDNR- UHFFFAOYSA-N	[5]

Spectroscopic Analysis

Spectroscopic data is crucial for verifying the structural integrity of the molecule before its use in sensitive downstream applications. The expected chemical shifts and absorption bands are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. The following are predicted chemical shifts in a CDCl₃ solvent.

Assignment	Group	^1H NMR δ (ppm)	^{13}C NMR δ (ppm)
Boc Group	$-\text{C}(\text{CH}_3)_3$	~ 1.46 (s, 9H)	~ 28.3
Boc Group	$-\text{C}(\text{CH}_3)_3$	-	~ 80.2
Carbamate	$-\text{NH}-\text{C}=\text{O}$	-	$\sim 155-156$
Glycine	$-\text{NH}-$	$\sim 4.9-5.1$ (br s, 1H)	-
Glycine	$-\text{CH}_2-$	~ 3.98 (d, 2H)	~ 42.3
Ethyl Ester	$-\text{C}=\text{O}$	-	$\sim 170-171$
Ethyl Ester	$-\text{O}-\text{CH}_2-$	~ 4.20 (q, 2H)	~ 61.5
Ethyl Ester	$-\text{CH}_3$	~ 1.28 (t, 3H)	~ 14.2

Data derived from typical values for N-Boc protected amino acid esters.[\[1\]](#)

Infrared (IR) Spectroscopy The IR spectrum confirms the presence of key functional groups.

Functional Group	Vibration Type	Expected Wavenumber (cm^{-1})
Carbamate	N-H Stretch	$\sim 3350-3450$
Alkyl	C-H Stretch	$\sim 2850-3000$
Ester	C=O Stretch	$\sim 1740-1750$
Carbamate	C=O Stretch	$\sim 1700-1720$
Ester/Carbamate	C-O Stretch	$\sim 1160-1250$

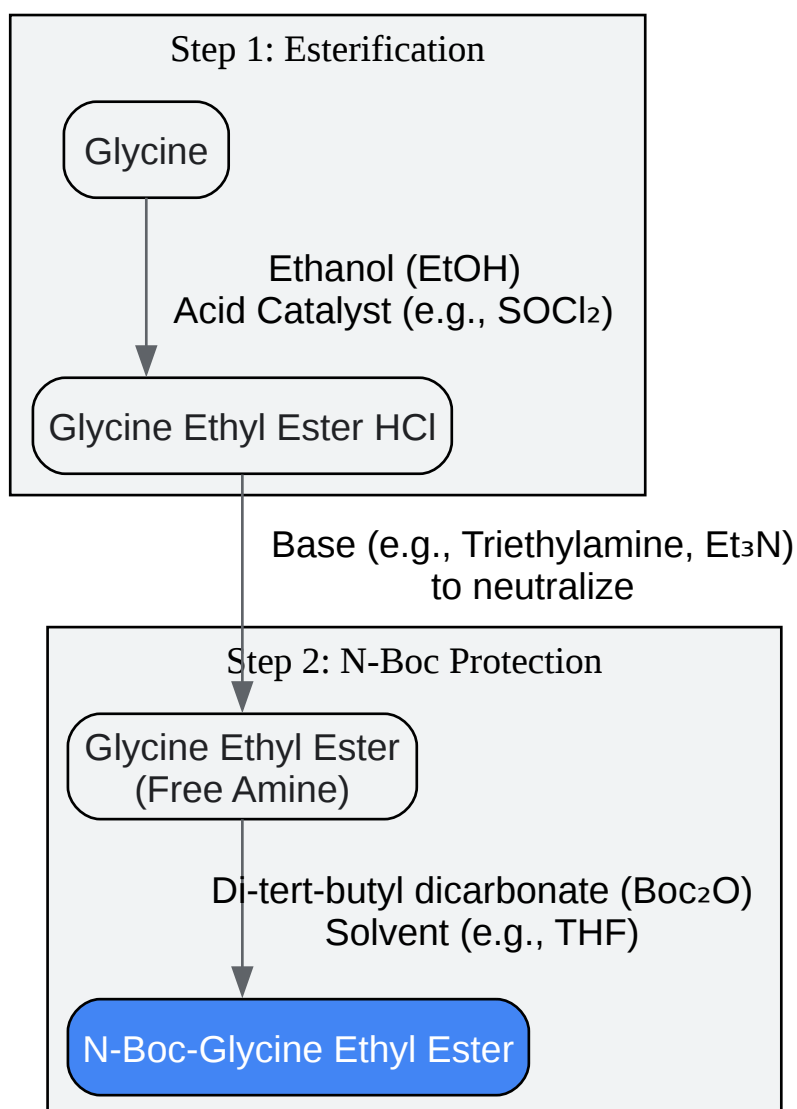
Data derived from characteristic group frequencies.[\[1\]](#)

High-Resolution Mass Spectrometry (HRMS) For ultimate confirmation, HRMS provides the exact mass of the molecule, which should align with its molecular formula. The calculated exact mass is 203.115753.[3]

Synthesis: A Scalable and Efficient Route

The most prevalent and industrially adopted method for synthesizing **N-Boc-Glycine ethyl ester** is the "Glycine Ethyl Ester Route."[1] This pathway is favored due to its high efficiency, scalability, and excellent yields, which are often reported in the 85-90% range for the final Boc protection step.[1]

The logic behind this multi-step approach is sound. First, the readily available and inexpensive amino acid, glycine, is esterified. This step protects the C-terminus and is typically performed by reacting glycine with ethanol in the presence of an acid catalyst, yielding the stable glycine ethyl ester hydrochloride salt.[1] Following neutralization to liberate the free amine, the N-terminus is then protected using di-tert-butyl dicarbonate (Boc anhydride).



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Caption: Synthetic workflow for **N-Boc-Glycine ethyl ester**.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a common method for the N-Boc protection of glycine ethyl ester hydrochloride.

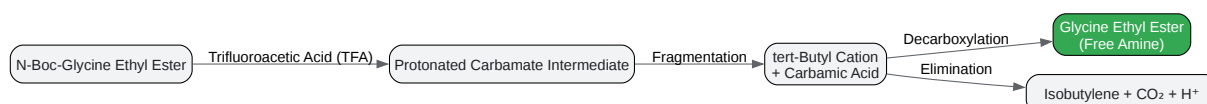
- Setup: To a round-bottom flask charged with a magnetic stir bar, add glycine ethyl ester hydrochloride (1.0 eq) and a suitable solvent such as tetrahydrofuran (THF).^[9]

- **Neutralization:** Cool the suspension to 0°C in an ice bath. Slowly add triethylamine (Et₃N) (2.1 eq) dropwise to the stirring mixture to neutralize the hydrochloride salt and liberate the free amine.[9]
- **Boc Anhydride Addition:** In a separate vessel, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in THF. Add this solution dropwise to the reaction mixture at 0°C.[9]
- **Reaction:** Allow the reaction to warm to room temperature and stir vigorously for 12-36 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
- **Workup:** Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
- **Purification:** The resulting crude product can be purified by redissolving in a solvent like diethyl ether, washing with a weak acid (e.g., 1N HCl) and then with water until neutral, drying over an anhydrous salt (e.g., Na₂SO₄), and finally concentrating under vacuum to yield the pure product.[10]

The Core Application: Controlled Peptide Elongation

The primary utility of **N-Boc-Glycine ethyl ester** is as a fundamental building block in peptide synthesis.[1] The Boc group's stability to basic and nucleophilic conditions allows for other chemical transformations to occur without affecting the N-terminus. However, its defining feature is its clean and efficient removal under mildly acidic conditions, most commonly with trifluoroacetic acid (TFA).[1]

This deprotection-coupling cycle is the heart of Boc-based peptide synthesis. Once the Boc group is removed, a free amino group is revealed, ready to be coupled with the carboxylic acid of the next N-protected amino acid to form a new peptide bond.[1]



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Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Experimental Protocol: N-Boc Deprotection

This protocol is a standard procedure for removing the Boc group to proceed with peptide coupling.

- **Dissolution:** Dissolve the **N-Boc-Glycine ethyl ester** (or a peptide intermediate with an N-terminal Boc-glycine) in a dry, inert solvent such as dichloromethane (DCM).
- **Acid Addition:** To the solution, add a solution of trifluoroacetic acid (TFA) in DCM, typically ranging from 20-50% (v/v).^[11] The reaction is often started at 0°C to control the initial exotherm.^[11]
- **Reaction:** Allow the mixture to warm to room temperature and stir for 1-2 hours. The progress can be monitored by TLC, watching for the disappearance of the starting material.^[11]
- **Workup:** After completion, the solvent and excess TFA are removed under reduced pressure. The resulting residue is the TFA salt of the deprotected amine.
- **Neutralization:** Before the subsequent coupling step, the TFA salt must be neutralized with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to yield the free amine.

Expert Insight: While TFA is the standard, other acidic conditions like 4M HCl in dioxane are also highly effective and sometimes preferred depending on the other functional groups present in the molecule.^[11] For substrates with extreme acid sensitivity, alternative methods like thermal deprotection have also been explored.^{[11][12]}

Advanced Synthetic Applications

The utility of **N-Boc-Glycine ethyl ester** extends beyond simple peptides. Its unique structure makes it a valuable precursor in the synthesis of more complex and medically relevant molecules.

- **Peptide Nucleic Acids (PNAs):** This reagent is a key starting material for synthesizing PNA monomers.^{[1][13][14]} PNAs are DNA mimics with a peptide-like backbone, which have significant potential in diagnostics and antisense therapies.^{[13][14]}
- **Peptidomimetics and Complex Intermediates:** As a protected form of glycine, it serves as a versatile intermediate for constructing peptidomimetics and other complex organic molecules where a glycine unit is required.^[2]
- **Modern Catalysis:** It has been employed as a substrate in advanced synthetic methods, including palladium-catalyzed C-H activation, showcasing its utility in late-stage molecular diversification.^[1]

Safety, Handling, and Storage

While some safety data sheets classify this product as not hazardous under the US OSHA Hazard Communication Standard 2024, others recommend caution.^{[4][15]} It is prudent to treat it as a potentially harmful chemical.

- **Handling:** Use in a well-ventilated area or a chemical fume hood.^[3] Wear standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.^{[3][15]} Avoid inhalation and contact with skin and eyes.^[15]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.^[4] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.^[9]
- **Incompatible Materials:** Avoid contact with strong oxidizing agents.^{[3][4]}
- **Hazardous Decomposition:** Combustion may produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NO_x).^[4]

Conclusion

N-Boc-Glycine ethyl ester, CAS 14719-37-0, is far more than a simple protected amino acid. It is a highly engineered molecular tool that provides chemists with the reliability, selectivity, and versatility required for complex synthetic endeavors. Its well-understood reactivity, scalable

synthesis, and central role in the construction of peptides and their analogues solidify its status as an indispensable reagent in the modern chemical and pharmaceutical research landscape.

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